[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate
[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate
CID 192540 is a natural product found in Aspergillus fumigatus with data available.
Brand Name:
Vulcanchem
CAS No.:
151519-45-8
VCID:
VC21106885
InChI:
InChI=1S/C32H39NO10/c1-6-25(36)40-17-32(16-39-18(2)34)23-9-12-31(5)28(30(23,4)11-10-24(32)41-19(3)35)27(37)26-22(43-31)14-21(42-29(26)38)20-8-7-13-33-15-20/h7-8,13-15,23-24,27-28,37H,6,9-12,16-17H2,1-5H3/t23-,24+,27+,28-,30+,31+,32?/m1/s1
SMILES:
CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)COC(=O)C
Molecular Formula:
C32H39NO10
Molecular Weight:
597.7 g/mol
[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate
CAS No.: 151519-45-8
Cat. No.: VC21106885
Molecular Formula: C32H39NO10
Molecular Weight: 597.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CID 192540 is a natural product found in Aspergillus fumigatus with data available. |
|---|---|
| CAS No. | 151519-45-8 |
| Molecular Formula | C32H39NO10 |
| Molecular Weight | 597.7 g/mol |
| IUPAC Name | [(1S,2S,5S,7R,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate |
| Standard InChI | InChI=1S/C32H39NO10/c1-6-25(36)40-17-32(16-39-18(2)34)23-9-12-31(5)28(30(23,4)11-10-24(32)41-19(3)35)27(37)26-22(43-31)14-21(42-29(26)38)20-8-7-13-33-15-20/h7-8,13-15,23-24,27-28,37H,6,9-12,16-17H2,1-5H3/t23-,24+,27+,28-,30+,31+,32?/m1/s1 |
| Standard InChI Key | CHNDKXSVDUZFCZ-DNVGYTOISA-N |
| Isomeric SMILES | CCC(=O)OCC1([C@@H]2CC[C@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)COC(=O)C |
| SMILES | CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)COC(=O)C |
| Canonical SMILES | CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)COC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator